![molecular formula C10H10N2O2S B3396045 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- CAS No. 99071-97-3](/img/structure/B3396045.png)
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Overview
Description
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-, also known as 3,4-二氢-2H-1,4-苯并噻嗪, is an organic compound . It is widely used in the pharmaceutical field . For instance, it and its derivatives are important antipsychotic drugs, often used to treat schizophrenia and other mental disorders .
Synthesis Analysis
A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition . Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives were also synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one in good yields .Molecular Structure Analysis
The crystal and molecular structure of compound oxazolidin-2-one in basic benzothiazine was established by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- are complex and involve multiple steps . The reactions are facilitated by the use of a CuI catalyst and various alkylating agents .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 579.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an enthalpy of vaporization of 86.7±3.0 kJ/mol and a flash point of 304.4±30.1 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Antiarrhythmic and Hypertensive Effects
The compound has been found to have antiarrhythmic and hypertensive effects . Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide derivatives have been tested for their effect on blood pressure and arrhythmia, showing promising results .
Antibacterial Properties
The compound has shown antibacterial properties . Novel 1,4-benzothiazine derivatives have been synthesized and tested against different microorganisms, indicating that they have convincing antibacterial activities .
Antimicrobial Activity
The compound has been found to have antimicrobial activity . This class of compounds has been found useful as antimicrobials .
Anti-inflammatory and Analgesic Properties
The compound has been found to have anti-inflammatory and analgesic properties . These derivatives are found to be potent anti-inflammatory and analgesic compounds .
Antiviral Properties
The compound has been found to have antiviral properties . These derivatives are found to be potent antiviral compounds .
Herbicidal and Fungicidal Properties
The compound has been found to have herbicidal and fungicidal properties . These derivatives are found to be potent herbicidal and fungicidal compounds .
Anticarcinogenic Properties
The compound has been found to have anticarcinogenic properties . These derivatives are found to be potent anticarcinogenic compounds .
Antihypertensive Properties
The compound has been found to have antihypertensive properties . The compound was tested for K ATP channel opener as antihypertensives .
Safety and Hazards
The safety of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- should be evaluated based on the specific chemical substance . Generally, it is a moderately toxic compound that may irritate the respiratory tract, skin, and eyes . It should be handled in a well-ventilated environment with appropriate personal protective equipment .
Mechanism of Action
Target of Action
Benzothiazine derivatives have been studied extensively in different areas of chemistry, including pharmaceutical and other chemical industries . They are known to exhibit excellent biological and pharmaceutical activities .
Mode of Action
Benzothiazine derivatives are known to interact with various biological targets, leading to a range of effects . The benzothiazine core has several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .
Biochemical Pathways
Benzothiazine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Benzothiazine derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects .
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-9(13)5-8-10(14)12-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDECQJFMJECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387784 | |
Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |
CAS RN |
99071-97-3 | |
Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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